Cacospongionolide C
Description
Contextualization within the Marine Sesterterpenoid Chemical Class
Cacospongionolide C is classified as a sesterterpenoid, a type of terpenoid compound. nio.res.in Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Sesterterpenoids, specifically, are composed of five isoprene units, resulting in a 25-carbon (C25) skeleton. researchgate.net This class of marine natural products has become a significant area of research due to their structural novelty and wide range of biological activities. researchgate.netplos.org
Marine sesterterpenoids are predominantly isolated from marine invertebrates, particularly sponges, and exhibit a remarkable variety of chemical structures. researchgate.net Many of these compounds, including the cacospongionolides, feature a γ-hydroxybutenolide moiety, which is a key structural feature often associated with their biological activities. nio.res.in The study of sesterterpenoids like this compound contributes to the broader understanding of chemical ecology and the potential for developing new therapeutic agents from marine sources. plos.org
Discovery and Biogeographical Origin from Marine Sponges
The discovery of this compound is rooted in the exploration of marine sponges, which are well-known for producing a rich array of secondary metabolites. mdpi.comnih.gov These organisms are a primary source for the discovery of novel chemical structures in the marine environment.
This compound was first identified as a new terpenoid following its isolation from the marine sponge Fasciospongia cavernosa. nio.res.in This sponge species has proven to be a prolific source of sesterterpenoids, with several other related compounds, such as Cacospongionolide B and E, also being isolated from it. nio.res.intargetmol.com The initial isolation and characterization of this compound from Fasciospongia cavernosa were crucial steps that established its existence and chemical nature. nio.res.innih.gov Research on extracts from this sponge, collected from various marine locations including the Northern Adriatic Sea and the Tyrrhenian Sea, has led to the discovery of a family of related compounds. nio.res.in
In addition to Fasciospongia cavernosa, the compound has also been reported from the marine sponge Cacospongia mollior. mdpi.comnih.govnih.govacs.org Sponges of the genus Cacospongia are noted for producing a diverse range of terpenoids. mdpi.comsdu.edu.cn The isolation of cacospongionolides from C. mollior collected in the northern Adriatic further underscores the compound's origin from this genus. nih.gov The identification of this compound and its congeners from different sponge genera highlights the complex chemotaxonomic relationships and the distribution of these specialized metabolites in the marine environment. mdpi.comacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
2-hydroxy-3-(4,8,12-trimethyltridecyl)-2H-furan-5-one |
InChI |
InChI=1S/C20H36O3/c1-15(2)8-5-9-16(3)10-6-11-17(4)12-7-13-18-14-19(21)23-20(18)22/h14-17,20,22H,5-13H2,1-4H3 |
InChI Key |
IRNGMDLJKPYZSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1=CC(=O)OC1O |
Synonyms |
cacospongionolide C |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Cacospongionolide C
Total Synthetic Methodologies for Cacospongionolide C
The total synthesis of (±)-Cacospongionolide C has been accomplished through strategies that emphasize efficiency and the late-stage connection of complex fragments.
The successful construction of this compound hinges on a few crucial chemical transformations. The decisive steps in its first total synthesis were a palladium-catalyzed Sonogashira coupling followed by a selective reduction. researchgate.net
Palladium-Catalyzed Sonogashira Coupling: This reaction is central to the convergent strategy, forming a carbon-carbon bond between the two key fragments. Specifically, the synthesis employs the coupling of a bromomaleimide with a terminal alkyne. This reaction has been shown to proceed in very good yields, efficiently linking the two major components of the molecule. researchgate.net
Selective Reduction: Following the Sonogashira coupling, the newly formed alkyne (triple bond) must be selectively reduced to a single bond to complete the saturated aliphatic chain of the natural product. This step is critical for achieving the final structure of this compound. researchgate.net
| Reaction | Key Reagents/Catalyst | Purpose in Synthesis | Reference |
| Sonogashira Coupling | Palladium catalyst, Terminal Alkyne, Bromomaleimide | Couples the two main fragments to form the core carbon skeleton. | researchgate.net |
| Selective Alkyne Reduction | Reducing agent | Converts the internal alkyne to an alkane, completing the linear chain. | researchgate.net |
While this compound is a linear molecule, its synthesis still requires careful control over stereochemistry and regioselectivity.
Stereochemical Control: The stereochemical challenges in the synthesis of linear sesterterpenoids like this compound lie in establishing the correct configuration of any stereocenters along the aliphatic chain. In syntheses of related complex natural products, such as (-)-cacospongionolide F, a diastereochemically divergent strategy is used, where subunits are synthesized separately to control their individual stereochemistry before being coupled. nih.gov This principle of independent fragment synthesis allows for errors in one piece to be corrected without impacting the other. For this compound, the stereochemical integrity of the fragments is established during their individual synthesis and must be maintained throughout the coupling and subsequent reduction steps.
Regioselectivity: Regioselectivity, or the control over which region of a molecule reacts, is critical during the formation of the key fragments. For instance, in the synthesis of related compounds, the regioselective triflation of an enolate can be a challenging step, requiring optimization to achieve the desired constitutional isomer for coupling. Similarly, the Sonogashira coupling must proceed at the intended positions on both the bromomaleimide and the terminal alkyne to ensure the correct final structure.
Key Reaction Sequences (e.g., Palladium-Catalyzed Sonogashira Coupling, Selective Reduction)
Synthesis of Cacospongionolide Analogues and Derivatives for Structure-Activity Studies
While much of the structure-activity relationship (SAR) work in this class has focused on the more potent, cyclic Cacospongionolide B, the synthesis of analogues provides crucial insights into the structural requirements for biological activity. researchgate.netresearchgate.net For Cacospongionolide B, studies have shown that the stereochemistry of the molecule plays a crucial role in its inhibitory activity against phospholipase A2 (PLA2). researchgate.net
A key strategy in developing analogues involves modifying the flexible aliphatic linker region. In one study on (+)-Cacospongionolide B, this section was replaced with more rigid E-olefin, Z-olefin, and alkyne linkers. nih.gov The results were significant:
The Z-olefin and alkyne analogues showed decreased inhibitory activity compared to the natural product. nih.gov
The E-olefin analogue demonstrated enhanced activity, suggesting that the preferred binding conformation of the natural product is mimicked by the geometry of this more rigid analogue. nih.gov
These findings highlight that even in flexible molecules, the conformational preferences dictated by the linker are critical for potent enzyme inhibition. Such strategies could be applied to the linear this compound to probe its own conformational requirements for activity and potentially develop more potent derivatives.
Modern Medicinal Chemistry Approaches for Structural Optimization
Modern medicinal chemistry offers a variety of strategies for the structural optimization of lead compounds like this compound to improve potency, selectivity, and pharmacokinetic properties. numberanalytics.com These hit-to-lead optimization campaigns often employ an iterative process of design, synthesis, and testing. helmholtz-hips.denih.gov
Key approaches applicable to the optimization of this compound include:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying parts of the molecule—such as the length of the aliphatic chain, the functional groups on the maleimide (B117702) head, or the structure of the tail—and evaluating the effect on biological activity. numberanalytics.com
Bioisosteric Replacement: This technique involves replacing a functional group with another that has similar physical or chemical properties (a bioisostere) to enhance a molecule's activity or metabolic stability. For example, the maleimide head group could be replaced with other five-membered heterocycles to explore different interactions with a biological target. numberanalytics.com
Fragment-Based and Scaffold Hopping: Fragment-based design would involve using small chemical fragments to build new molecules that retain the key binding features of this compound. numberanalytics.com Scaffold hopping takes this a step further by replacing the core sesterterpenoid backbone with a completely different chemical scaffold, aiming to discover novel chemotypes with improved drug-like properties while maintaining the original biological activity. numberanalytics.com
Computational Modeling: Tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict how changes to the structure of this compound would affect its binding to a target protein, helping to prioritize the synthesis of the most promising analogues. numberanalytics.com
These rational design strategies, which are central to modern drug discovery, could be powerfully applied to refine the structure of this compound and its derivatives. helmholtz-hips.de
Structure Activity Relationship Sar Studies and Molecular Interactions
Elucidation of Pharmacophoric Requirements for Biological Activity
Structure-activity relationship (SAR) studies aim to identify the key chemical features, or pharmacophores, within a molecule that are essential for its biological activity. nih.gov For sesterterpenoids like the cacospongionolides, the pharmacophoric elements are often complex and involve multiple functional groups that contribute to target binding and efficacy.
While detailed pharmacophore models specifically for cacospongionolide C are not extensively documented, the general principles derived from related compounds provide a framework for understanding its activity. The presence of the γ-hydroxybutenolide moiety is a recurring theme in cytotoxic and anti-inflammatory sesterterpenoids. nio.res.inresearchgate.net The acyclic nature of this compound's terpenoid chain, compared to the cyclic structures of cacospongionolides A and B, suggests that the specific conformation and flexibility of this chain are also critical determinants of its biological activity. mdpi.com
Interactive Table: Key Pharmacophoric Features in Related Sesterterpenoids
| Feature | Putative Role | Example Compound(s) |
| γ-Hydroxybutenolide Ring | Initial interaction with target enzymes (e.g., PLA2), contributes to cytotoxicity. mdpi.comnih.gov | Manoalide, Cacospongionolides mdpi.comnio.res.in |
| α-Hydroxydihydropyran Ring | Irreversible enzyme binding. nih.gov | Manoalide nih.gov |
| Hydrophobic Terpenoid Chain/Ring | Enhances potency through non-bonded interactions. mdpi.comnih.gov | Manoalide, Scalaradial (B1680886) mdpi.comnih.gov |
| Stereochemistry | Influences binding affinity and efficacy. researchgate.netsolubilityofthings.com | Cacospongionolide B researchgate.net |
Role of the γ-Hydroxybutenolide Moiety in Cytotoxicity
The γ-hydroxybutenolide moiety is a prominent structural feature in numerous marine natural products and is strongly associated with a range of biological activities, most notably cytotoxicity. nio.res.inresearchgate.net Several studies have indicated a direct correlation between the presence of this functional group and the cytotoxic effects observed for compounds like the cacospongionolides. mdpi.com
The cytotoxicity of sesterterpenoids containing a γ-hydroxybutenolide group has been demonstrated against various cancer cell lines. nio.res.innih.gov For example, cacospongionolides have exhibited significant cytotoxicity, a property that has been linked to this specific chemical entity. mdpi.com The proposed mechanism often involves the ability of the butenolide ring to act as a Michael acceptor, allowing it to react with nucleophilic residues (such as cysteine or lysine) in target proteins, leading to covalent modification and inactivation of the protein. This irreversible binding can disrupt critical cellular pathways, ultimately leading to cell death.
Stereochemical Influence on Biological Efficacy and Enzyme Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor that governs the interaction between a drug and its biological target. solubilityofthings.comnih.gov Enzymes and receptors are chiral environments, meaning they can differentiate between stereoisomers (enantiomers and diastereomers) of a ligand, often resulting in significant differences in biological activity. nih.govnih.gov
In the context of cacospongionolides and related sesterterpenoids, stereochemistry profoundly influences their efficacy as enzyme inhibitors. Studies on synthetic enantiomers of cacospongionolide B have demonstrated enantiospecific interactions with phospholipase A2 (PLA2). researchgate.net Specifically, the naturally occurring (+)-cacospongionolide B and its synthetic enantiomer show different potencies, highlighting that the enzyme's active site has a distinct preference for one stereoisomer over the other. researchgate.net This suggests that a precise spatial orientation of the molecule's functional groups is necessary for optimal binding and inhibition. researchgate.net
Computational and In Silico Approaches to Molecular Interactions and Target Identification
In modern drug discovery, computational and in silico methods are invaluable tools for predicting molecular interactions, understanding mechanisms of action, and identifying potential biological targets. researchgate.netekb.eg These approaches, which include molecular docking, pharmacophore modeling, and molecular dynamics simulations, allow researchers to visualize and analyze how a ligand like this compound might bind to a protein. researchgate.netresearchgate.net
While specific in silico studies focusing exclusively on this compound are limited in the public domain, the methodologies have been widely applied to related marine natural products. researchgate.netnih.gov For example, molecular docking could be used to predict the binding pose of this compound within the active site of a target enzyme, such as PLA2 or various proteins involved in cancer pathways. researchgate.netnih.gov Such studies can calculate a binding affinity score and identify key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. rsc.orgbiointerfaceresearch.com By comparing the pharmacophore of this compound with those of known active compounds, potential new targets could be identified. researchgate.net Furthermore, molecular dynamics simulations can provide insights into the dynamic behavior of the this compound-protein complex over time, validating the stability of the predicted binding mode. researchgate.net These computational techniques serve as powerful hypothesis-generating tools that can guide further experimental validation and help elucidate the complex biological activities of this compound. ekb.egnih.gov
Comparative Analysis with Structurally Related Sesterterpenoids (e.g., Scalaradial, Mamanuthaquinone)
Comparing this compound with other structurally related sesterterpenoids provides valuable insights into how subtle structural variations can lead to different biological activities. Scalaradial and mamanuthaquinone are two such compounds that serve as useful benchmarks.
Scalaradial , isolated from sponges like Cacospongia scalaris, is a well-studied sesterterpenoid known for its potent anti-inflammatory and pro-apoptotic activities. nih.govfortunejournals.com Like many cacospongionolides, scalaradial's activity is linked to its ability to induce apoptosis in various human cancer cell lines. nih.gov Studies have shown that both cacospongionolide and scalaradial can induce apoptosis, suggesting they may share common mechanisms, potentially involving the modulation of pathways like NF-κB. nih.gov However, differences in their potencies and specific effects can arise from their distinct structural features. Scalaradial possesses a complex pentacyclic scalarane skeleton, which is significantly different from the linear chain of this compound. mdpi.comfortunejournals.com This rigid, defined structure of scalaradial likely results in different binding interactions compared to the more flexible acyclic this compound.
Mamanuthaquinone is another related terpenoid whose structure has been compared to the cacospongionolides. Molecular mechanics studies comparing cacospongionolide F and mamanuthaquinone have highlighted differences in their dynamic behavior, which could translate to variations in their biological interactions and specificity.
Interactive Table: Structural and Activity Comparison of Related Sesterterpenoids
| Compound | Carbon Skeleton | Key Biological Activity | Reference |
| This compound | Acyclic Terpenoid | Cytotoxicity | mdpi.com |
| Scalaradial | Pentacyclic Scalarane | Potent Apoptosis Induction, Anti-inflammatory | nih.gov |
| Cacospongionolide B | Bicyclic Sesterterpenoid | Anti-inflammatory (sPLA2 inhibition), Cytotoxicity | mdpi.comresearchgate.net |
| Mamanuthaquinone | Terpenoid | Compared for dynamic behavior |
Research Gaps, Challenges, and Future Perspectives
Unresolved Molecular Mechanisms and Comprehensive Target Identification
While the anti-inflammatory properties of cacospongionolides are recognized, the precise molecular mechanisms and the full spectrum of cellular targets for Cacospongionolide C remain largely uncharted. Initial studies on related compounds, such as Cacospongionolide B, have pointed towards the inhibition of phospholipase A2 (PLA2), a key enzyme in the inflammatory cascade. researchgate.netresearchgate.net The interaction with PLA2 is thought to be a crucial aspect of its anti-inflammatory effects. researchgate.netmdpi.com However, a comprehensive understanding of how this compound interacts with different PLA2 isozymes and other potential protein targets is still lacking.
The identification of direct drug targets is a critical bottleneck in the discovery of natural product-based drugs. ufl.edu Techniques such as affinity chromatography, genomic and proteomic profiling, and the use of custom-designed cell models are instrumental in target identification and validation. ufl.edunuvisan.com For this compound, a systematic approach employing these modern methodologies is necessary to create a detailed map of its molecular interactions. Understanding the complete target profile will not only elucidate its mechanism of action but also help in predicting potential off-target effects and identifying new therapeutic applications. nih.gov Further research is required to clarify whether the biological activity of cacospongionolides is solely dependent on the γ-hydroxybutenolide moiety or if enantiospecific interactions with the enzyme play a more significant role. researchgate.netacs.org
Synthetic Challenges for Scalable Production and Enantioselective Pathways
The limited availability of this compound from its natural source, the marine sponge Fasciospongia cavernosa, presents a major obstacle for extensive preclinical and clinical investigation. nih.govresearchgate.net The estimated requirement of milligrams to grams of a bioactive compound for comprehensive testing underscores the need for efficient and scalable synthetic strategies. nih.gov While total syntheses for related compounds like Cacospongionolide B have been reported, these processes are often complex and not easily adaptable for large-scale production. researchgate.netclockss.org
A significant challenge in the synthesis of this compound lies in achieving enantioselectivity. rsc.org The precise stereochemistry of the molecule is crucial for its biological activity, and developing synthetic routes that yield the desired enantiomer in high purity is a key focus for organic chemists. researchgate.netresearchgate.net Methodologies such as asymmetric hydrogenation and the use of chiral building blocks are being explored to address this challenge. researchgate.net Future efforts must focus on developing convergent and efficient synthetic pathways that are not only enantioselective but also economically viable for scalable production, thus ensuring a sustainable supply for further research and potential therapeutic development. researchgate.net
Potential for Development of Advanced Delivery Systems to Enhance Efficacy
The therapeutic efficacy of a potent compound like this compound can be significantly enhanced through the use of advanced drug delivery systems (DDS). nih.govresearchgate.net These systems aim to improve bioavailability, enable targeted delivery to specific tissues or cells, and provide controlled release of the active agent, thereby maximizing therapeutic impact while minimizing systemic side effects. mdpi.comnih.gov
For this compound, the development of stimuli-responsive DDS could be particularly beneficial. nih.govhelmholtz-hips.de These systems are designed to release their payload in response to specific physiological or pathological triggers, such as changes in pH or temperature, which are often characteristic of inflammatory or tumor microenvironments. nih.gov Nanocarriers, such as liposomes, nanoparticles, and hydrogels, offer versatile platforms for encapsulating this compound. mdpi.comnih.gov Functionalizing these carriers with specific ligands can further enhance targeting to diseased cells. nih.gov Research into developing such advanced delivery systems for this compound is a promising avenue to unlock its full therapeutic potential.
Exploration of Novel Therapeutic Applications Beyond Current Research Areas
The current research on this compound and its analogues has predominantly focused on their anti-inflammatory and potential anticancer activities. researchgate.netresearchgate.netplos.org However, the intricate molecular interactions of this compound suggest that its therapeutic utility may extend to other disease areas. The inhibition of NF-κB, a key transcription factor involved in inflammation and cancer, by cacospongionolides opens up possibilities for its use in a wide range of NF-κB-mediated pathologies. plos.orgresearchgate.netjci.org
Further investigation into the effects of this compound on various cellular signaling pathways could reveal novel therapeutic opportunities. nih.gov For instance, its impact on pathways related to neuroinflammation, metabolic disorders, or fibrotic diseases has not been extensively studied. A systematic screening of this compound against a broad panel of disease models, both in vitro and in vivo, is warranted to uncover its full therapeutic potential. nih.gov Such exploratory research could lead to the repurposing of this marine natural product for new and unforeseen medical applications.
Emerging Research Directions in Chemical Biology and Drug Discovery
This compound holds significant promise as a tool in chemical biology and as a lead compound in drug discovery. Its unique structure and potent biological activity make it an excellent candidate for the development of molecular probes to study complex biological processes. researchgate.net By modifying the structure of this compound, researchers can create derivatives with tailored properties for target identification and pathway elucidation. researchgate.net
The journey of a natural product from discovery to a clinically approved drug is long and challenging, with many promising compounds failing to progress. slideshare.netslideshare.net For this compound, future research should focus on a multi-pronged approach that combines synthetic chemistry, molecular biology, and pharmacology. This includes the generation of analogue libraries to establish clear structure-activity relationships (SAR), the use of advanced computational modeling to predict target interactions, and the application of systems biology approaches to understand its global effects on cellular networks. ufl.edu These integrated efforts will be crucial in overcoming the existing challenges and paving the way for the successful development of this compound and its derivatives as next-generation therapeutic agents.
Q & A
Q. What experimental methodologies are recommended for assessing the apoptotic effects of cacospongionionolide C in cancer cell lines?
To evaluate apoptosis induction, researchers should employ a combination of viability assays (e.g., MTT or LDH release ), DNA fragmentation analysis (comet assay or diphenylamine reaction ), and morphological assessments via phase-contrast microscopy. Mitochondrial transmembrane potential (ΔΨm) loss, an early apoptosis marker, can be measured using fluorescent probes like JC-1 . Include controls such as untreated cells and positive controls (e.g., daunorubicin) to validate assay sensitivity .
Q. How can researchers ensure reproducibility in IC50 determinations for cacospongionolide C across diverse cell lines?
Standardize cell culture conditions (e.g., passage number, seeding density) and compound preparation (e.g., solvent concentration, purity verification via NMR/HPLC ). Use concentration-response curves with ≥5 data points and nonlinear regression analysis. For transparency, report IC50 values with confidence intervals and cite cell line authentication methods (e.g., STR profiling) .
Q. What are the key steps for isolating this compound from marine sponges, and how can purity be validated?
Extraction typically involves organic solvents (e.g., dichloromethane/methanol), followed by chromatographic separation (e.g., silica gel, HPLC). Purity is confirmed via NMR (¹H/¹³C), mass spectrometry, and comparison with published spectral data . For novel derivatives, provide full characterization (e.g., optical rotation, X-ray crystallography) in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s mechanism of action, such as NF-κB inhibition versus direct enzyme targeting?
To address conflicting data (e.g., inhibition of NF-κB-DNA binding vs. lack of iNOS/COX-2 activity suppression ), use complementary techniques:
- NF-κB pathway : EMSA for DNA-binding activity, Western blotting for IκB-α phosphorylation .
- Enzyme activity : Radiometric assays for COX-2 or iNOS enzymatic function . Discrepancies may arise from cell-type specificity or off-target effects; validate findings using gene knockdown (siRNA) or knockout models.
Q. What experimental designs are optimal for comparing the bioactivity of this compound with structurally related marine sesterterpenoids (e.g., scalaradial)?
Conduct parallel dose-response studies in identical cell lines, normalizing results to molar concentrations. Use proteomic or transcriptomic profiling to identify shared/differential pathways (e.g., apoptosis vs. anti-inflammatory effects ). Statistical analysis should include ANOVA with post-hoc tests to quantify potency differences (e.g., scalaradial’s lower IC50 in breast cancer cells vs. This compound ).
Q. How can researchers investigate the in vivo efficacy of this compound while addressing bioavailability challenges?
Employ pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration monitoring) and nanoparticle encapsulation to enhance solubility. Use rodent models (e.g., xenografts or inflammation-induced mice ) with endpoints like tumor volume reduction or cytokine levels. Include toxicity assessments (e.g., liver/kidney histopathology) to evaluate therapeutic index.
Data Analysis & Reporting
Q. What statistical approaches are critical for analyzing concentration-dependent effects in this compound studies?
Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) for IC50 calculations. For apoptosis assays, apply flow cytometry with Annexin V/PI staining to quantify early/late apoptotic populations, analyzed via two-way ANOVA . Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .
Q. How should researchers handle variability in this compound’s potency across cell lines (e.g., HCT116 vs. HeLa)?
Conduct mechanistic follow-ups, such as measuring target protein expression (e.g., caspase-3/9 activation ) or efflux pump activity (e.g., P-glycoprotein inhibition assays). Use RNA-seq to identify resistance-associated genes in less responsive cell lines.
Ethical & Methodological Considerations
Q. What ethical guidelines apply when using marine sponge-derived compounds like this compound in animal studies?
Adhere to institutional animal care protocols (e.g., ARRIVE guidelines) for humane endpoints and sample size minimization. For sponge collection, comply with the Nagoya Protocol to ensure ethical sourcing and biodiversity conservation .
Q. How can researchers ensure transparency when reporting negative or inconclusive results in this compound studies?
Publish raw data in repositories (e.g., Figshare) and detail experimental limitations (e.g., batch variability in natural product extraction ). Use platforms like ResearchGate to share preliminary findings and solicit peer feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
